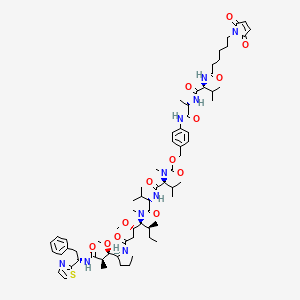
MC-VA-Pab-mmad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-VA-Pab-mmad is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is primarily used in targeted cancer therapies to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VA-Pab-mmad involves the coupling of Monomethyl Dolastatin 10 with the MC-VA-Pab linker. The process typically involves the following steps:
Coupling Reaction: Monomethyl Dolastatin 10 is reacted with the MC-VA-Pab linker in the presence of an organic base.
Purification: The product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound often employs a “one-pot process” to streamline the synthesis and reduce costs. This method involves carrying out multiple reaction steps in a single reaction vessel, minimizing the need for intermediate purification and reducing waste .
化学反应分析
Types of Reactions
MC-VA-Pab-mmad undergoes several types of chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The linker can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at varying pH levels.
Reduction: Conducted in the presence of reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Hydrolysis: Produces Monomethyl Dolastatin 10 and the hydrolyzed linker.
Reduction: Results in the reduced form of the compound.
Substitution: Yields substituted derivatives of the linker.
科学研究应用
MC-VA-Pab-mmad is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a model compound for studying drug-linker conjugation techniques.
Biology: Employed in cell biology studies to investigate the effects of targeted cytotoxic agents on cancer cells.
Medicine: Integral in the development of ADCs for cancer treatment, providing a means to deliver potent cytotoxic agents directly to tumor cells.
Industry: Utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies
作用机制
MC-VA-Pab-mmad exerts its effects by targeting tubulin, a protein essential for cell division. The Monomethyl Dolastatin 10 component binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The MC-VA-Pab linker ensures that the cytotoxic agent is released only within the target cells, minimizing off-target effects .
相似化合物的比较
MC-VA-Pab-mmad is unique due to its specific combination of Monomethyl Dolastatin 10 and the MC-VA-Pab linker. Similar compounds include:
MC-VC-Pab-MMAE: Uses Monomethyl Auristatin E instead of Monomethyl Dolastatin 10.
MC-VC-Pab-MMAF: Contains Monomethyl Auristatin F.
MC-VC-Pab-Tubulysin: Incorporates Tubulysin as the cytotoxic agent
These compounds share similar mechanisms of action but differ in their cytotoxic agents and linkers, offering varying degrees of potency and specificity .
属性
分子式 |
C67H98N10O13S |
|---|---|
分子量 |
1283.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H98N10O13S/c1-15-43(8)59(51(88-13)38-55(81)76-35-22-25-50(76)60(89-14)44(9)61(82)71-49(65-68-33-36-91-65)37-46-23-18-16-19-24-46)74(11)66(86)57(41(4)5)73-64(85)58(42(6)7)75(12)67(87)90-39-47-27-29-48(30-28-47)70-62(83)45(10)69-63(84)56(40(2)3)72-52(78)26-20-17-21-34-77-53(79)31-32-54(77)80/h16,18-19,23-24,27-33,36,40-45,49-51,56-60H,15,17,20-22,25-26,34-35,37-39H2,1-14H3,(H,69,84)(H,70,83)(H,71,82)(H,72,78)(H,73,85)/t43-,44+,45-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 |
InChI 键 |
HZLLQPNHFISVSB-UWTFFPBESA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
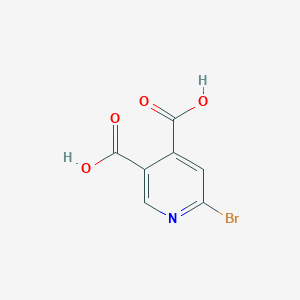
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
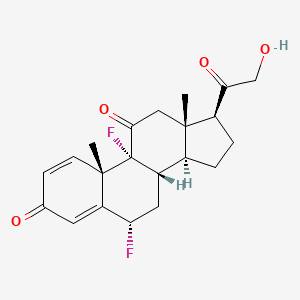
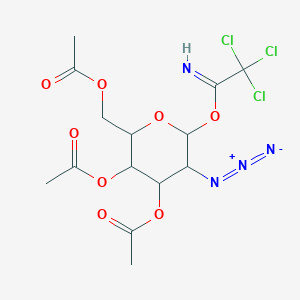
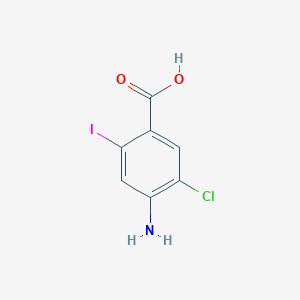

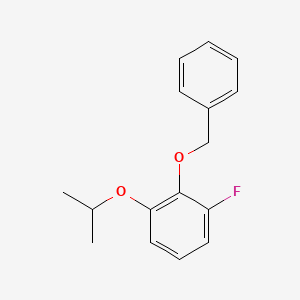
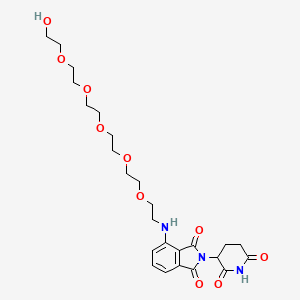
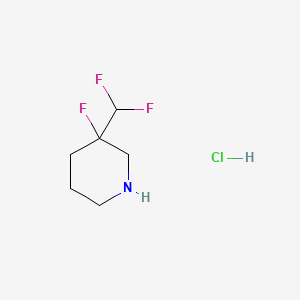
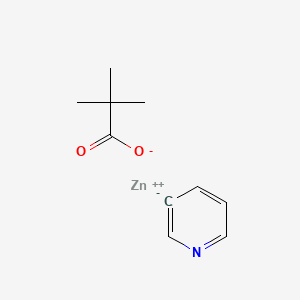
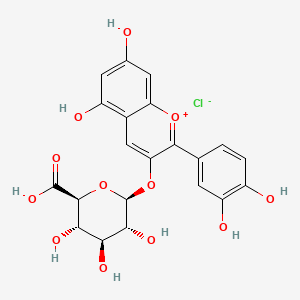
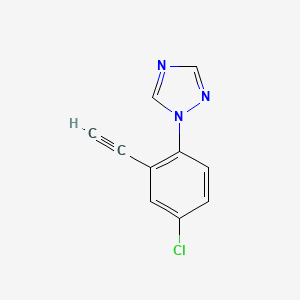
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
